molecular formula C13H22N2 B15262824 [3-(Dimethylamino)propyl][(2-methylphenyl)methyl]amine CAS No. 892563-67-6

[3-(Dimethylamino)propyl][(2-methylphenyl)methyl]amine

Cat. No.: B15262824
CAS No.: 892563-67-6
M. Wt: 206.33 g/mol
InChI Key: VKJMYNDNJWPZBX-UHFFFAOYSA-N
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Description

[3-(Dimethylamino)propyl][(2-methylphenyl)methyl]amine: is an organic compound with the molecular formula C13H22N2 . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a derivative of dimethylaminopropylamine and is characterized by the presence of both dimethylamino and methylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Dimethylamino)propyl][(2-methylphenyl)methyl]amine typically involves the reaction of dimethylaminopropylamine with a suitable benzyl halide, such as 2-methylbenzyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation of the amine group can lead to the formation of corresponding nitroso or nitro compounds.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions are common for this compound, especially at the benzyl position. Halogenation, alkylation, and acylation reactions can be carried out using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Benzyl halides, alkyl halides, acyl chlorides, basic or neutral conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine or alcohol derivatives.

    Substitution: Halogenated, alkylated, or acylated products.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the preparation of surfactants and detergents.

Biology:

  • Investigated for its potential use in drug development and medicinal chemistry.
  • Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the formulation of personal care products, such as shampoos and soaps.

Mechanism of Action

The mechanism of action of [3-(Dimethylamino)propyl][(2-methylphenyl)methyl]amine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in substitution reactions with electrophilic centers. Additionally, its amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Dimethylaminopropylamine: A related compound with similar amine functionality but lacking the benzyl group.

    N,N-Dimethylbenzylamine: Similar in structure but with different substituents on the benzyl group.

    N,N-Dimethyl-1,3-propanediamine: Another related compound with a different arrangement of the amine groups.

Uniqueness:

  • The presence of both dimethylamino and methylphenyl groups in [3-(Dimethylamino)propyl][(2-methylphenyl)methyl]amine provides unique reactivity and properties compared to its analogs.
  • Its ability to participate in a wide range of chemical reactions, including oxidation, reduction, and substitution, makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

892563-67-6

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

N',N'-dimethyl-N-[(2-methylphenyl)methyl]propane-1,3-diamine

InChI

InChI=1S/C13H22N2/c1-12-7-4-5-8-13(12)11-14-9-6-10-15(2)3/h4-5,7-8,14H,6,9-11H2,1-3H3

InChI Key

VKJMYNDNJWPZBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNCCCN(C)C

Origin of Product

United States

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